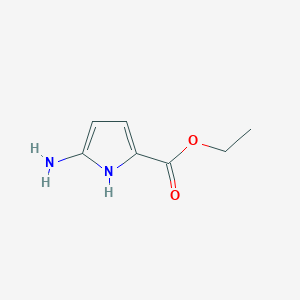

Ethyl 5-Amino-1H-pyrrole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-amino-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7(10)5-3-4-6(8)9-5/h3-4,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAJPZLNUKGPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476847 | |

| Record name | Ethyl 5-Amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755750-25-5 | |

| Record name | Ethyl 5-Amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 5 Amino 1h Pyrrole 2 Carboxylate and Analogues

Established Synthetic Pathways to Ethyl 5-Amino-1H-pyrrole-2-carboxylate

Cyclization Reactions in the Synthesis of Pyrrole-2-carboxylates

Cyclization reactions are a cornerstone in the synthesis of pyrrole-2-carboxylates. One-pot methods involving an electrocyclization/oxidation sequence have been developed for the synthesis of various ethyl pyrrole-2-carboxylates. acs.org These reactions can be performed using either conventional heating or microwave assistance, followed by an oxidation step to yield the final pyrrole (B145914) products. acs.org The Paal-Knorr pyrrole synthesis, a classic method, involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia (B1221849) to form the pyrrole ring. organic-chemistry.org A regioselective variation of the Knorr-type synthesis has been employed to produce ethyl pyrrole-2-carboxylates through the reductive condensation of enaminones. researchgate.net

| Reaction Type | Key Features | Reference |

| Electrocyclization/Oxidation | One-pot synthesis, conventional or microwave heating | acs.org |

| Paal-Knorr Synthesis | Condensation of 1,4-dicarbonyls and amines | organic-chemistry.org |

| Knorr-Type Reductive Condensation | Regioselective, uses enaminones | researchgate.net |

Iodine-Catalyzed Cycloaddition Approaches to 5-Amino-1H-pyrrole-2-carboxylates

Iodine has emerged as a versatile catalyst in organic synthesis, including the formation of pyrrole rings. Iodine-catalyzed radical oxidative annulation has been utilized for the synthesis of various heterocyclic compounds. nih.gov A one-pot cycloaddition of an araldehyde, an amino acid ester, and a chalcone (B49325) catalyzed by iodine and potassium carbonate can produce multisubstituted pyrrolidine-2-carboxylates. researchgate.net While not directly yielding the title compound, these methods highlight the potential of iodine in facilitating the construction of the pyrrole core, which could be adapted for the synthesis of 5-amino-1H-pyrrole-2-carboxylates.

Isoxazole-Based Strategies for Alkyl 5-Amino-4-cyano-1H-pyrrole-2-carboxylates

An innovative and atom-economical domino method has been developed for the preparation of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates. rsc.orgresearchgate.net This strategy involves the transannulation of 5-alkoxyisoxazoles with malononitrile (B47326) under iron(II) catalysis. rsc.orgresearchgate.net These resulting pyrroles are valuable building blocks for the synthesis of more complex pyrrolo-fused heterocycles. rsc.orgresearchgate.net DFT calculations have been employed to elucidate the mechanistic details of this transformation. rsc.orgresearchgate.netrsc.org This approach provides a direct route to highly functionalized 5-aminopyrrole-2-carboxylates.

| Starting Materials | Catalyst | Product | Reference |

| 5-Alkoxyisoxazoles, Malononitrile | Fe(II) | Alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates | rsc.orgresearchgate.net |

Condensation Reactions in Pyrrole-2-carboxylate Synthesis

Condensation reactions are fundamental to the synthesis of pyrrole-2-carboxylates. The Knoevenagel condensation of pyrrole-2-carboxaldehyde with active methylene (B1212753) compounds, such as 3-cyanoacetylindole, can be efficiently catalyzed by L-proline in an aqueous medium. researchgate.net This provides a green and facile route to substituted acrylonitriles which can be precursors to various pyrrole derivatives. researchgate.net Additionally, the Maillard reaction, a condensation reaction between amino acids and reducing sugars, has been shown to produce pyrrole-2-carbaldehydes, which can be further oxidized to the corresponding carboxylates. nih.gov The Rothemund condensation, involving the reaction of a pyrrole with an aldehyde, is another classical method for constructing porphyrin systems, which are macrocycles containing four pyrrole rings. quora.com

Advanced Synthetic Strategies and Catalyst Systems

Metal-Catalyzed Coupling Reactions in Pyrrole Functionalization

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods are invaluable for the functionalization of the pyrrole ring.

The Suzuki coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents onto the pyrrole core. A convenient two-step process for the synthesis of NH-free 5-aryl-pyrrole-2-carboxylates involves an initial iridium-catalyzed C-H borylation of a commercially available pyrrole-2-carboxylate ester, followed by a palladium-catalyzed Suzuki coupling. nih.gov This method avoids the need for protection and deprotection of the pyrrole nitrogen. nih.gov

Copper-catalyzed reactions have also found application in pyrrole functionalization. Pyrrole-2-carboxylic acid has been identified as an effective ligand for the copper-catalyzed mono-arylation of anilines with aryl halides, though this is for the synthesis of diaryl amines rather than direct pyrrole functionalization. nih.gov

Rhodium catalysts have been employed for the C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates, leading to highly enantio- and diastereoselective formation of α-N functionalized products. acs.org This contrasts with the use of ethyl diazoacetate, which results in cyclopropanation. acs.org

| Catalyst System | Reaction Type | Application | Reference |

| Iridium/Palladium | C-H Borylation/Suzuki Coupling | Synthesis of 5-aryl-pyrrole-2-carboxylates | nih.gov |

| Copper/Pyrrole-2-carboxylic acid | N-Arylation | Synthesis of diaryl amines | nih.gov |

| Rhodium | C-H Functionalization | Enantioselective synthesis of functionalized pyrrolidines | acs.org |

Solvent-Free and Catalyst-Free Synthetic Protocols for Pyrrole Derivatives

In the drive towards greener and more sustainable chemical processes, the development of solvent-free and catalyst-free synthetic methods has gained considerable traction. researchgate.netsemanticscholar.org These approaches not only minimize environmental impact by reducing waste but also often lead to simplified reaction procedures and purification processes. lookchem.com

A notable catalyst- and solvent-free, three-component synthesis has been developed for producing tetrasubstituted pyrroles. organic-chemistry.org This method involves the nucleophilic attack of a primary amine on dialkyl acetylenedicarboxylate, followed by a Michael addition with β-nitrostyrene, and subsequent intramolecular cyclization and aromatization. organic-chemistry.org The high atom economy and environmentally benign nature of this protocol make it a scalable and practical option. organic-chemistry.org

Another efficient method involves the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with primary amines under neat conditions, yielding N-substituted pyrroles in excellent yields. researchgate.net This approach is lauded for its simplicity, short reaction times, and the high purity of the resulting products. researchgate.net The acceleration of the reaction in the absence of a solvent is attributed to the concentration effect. lookchem.com The Paal-Knorr condensation of 1,4-dicarbonyl compounds with primary amines is another classic reaction that can be performed under solvent-free conditions, often with the aid of a reusable heterogeneous catalyst. lookchem.com

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Three-component Synthesis | Primary amine, Dialkyl acetylenedicarboxylate, β-nitrostyrene | High atom economy, Environmentally benign, Scalable | organic-chemistry.org |

| Reaction with 2,5-dimethoxytetrahydrofuran | 2,5-dimethoxytetrahydrofuran, Primary amines | Simple procedure, Short reaction times, High product purity | researchgate.net |

| Paal-Knorr Condensation | 1,4-dicarbonyl compounds, Primary amines | Often uses reusable heterogeneous catalysts | lookchem.com |

Superbasic Medium Conditions in Pyrrole Synthesis

The use of superbasic media has opened new avenues for the synthesis of pyrrole derivatives, particularly for the construction of 2,3-disubstituted pyrroles. The Trofimov reaction, a prominent example, utilizes a ketoxime and an acetylene (B1199291) in a superbasic medium, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO), to afford the desired pyrrole structure. wikipedia.org This reaction is valued for its ability to construct the pyrrole ring from readily available starting materials.

The high basicity of the medium facilitates the deprotonation and subsequent nucleophilic addition and cyclization steps that are crucial for the formation of the pyrrole ring. These conditions can influence the regioselectivity of the reaction, directing the formation of specific isomers.

Stereoselective Synthesis of Pyrrole-Containing Compounds

The synthesis of chiral pyrrole-containing compounds is of paramount importance due to their prevalence in biologically active molecules. nih.gov Strategies for achieving stereoselectivity can be broadly categorized into two approaches: forming the pyrrole ring from chiral starting materials or attaching a chiral auxiliary to a pre-formed pyrrole ring. nih.gov

Recent advances have focused on the development of catalytic asymmetric methods. rsc.orgdal.ca For instance, stereoselective 1,4-Friedel–Crafts alkylations at the α-position of pyrroles using α,β-unsaturated aldehydes and ketones have been achieved with high enantioselectivity in the presence of chiral catalysts. rsc.org Similarly, the addition of pyrroles to nitroalkenes catalyzed by chiral complexes provides another effective route to chiral pyrroles. rsc.org

A two-step methodology for the synthesis of chiral pyrroles from 2-nitroglycals has been developed, proceeding through a Ferrier rearrangement and a Barton-Zard reaction under mild, transition-metal-free conditions. researchgate.net Furthermore, the heterogeneous catalytic hydrogenation of highly substituted pyrrole systems can lead to the formation of functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters. researchgate.net

| Strategy | Key Transformation | Chirality Source | Reference |

|---|---|---|---|

| Catalytic Asymmetric Friedel-Crafts Alkylation | Addition of pyrrole to α,β-unsaturated aldehydes/ketones | Chiral catalyst | rsc.org |

| Catalytic Asymmetric Addition to Nitroalkenes | Addition of pyrrole to nitroalkenes | Chiral catalyst | rsc.org |

| From 2-Nitroglycals | Ferrier rearrangement and Barton-Zard reaction | Chiral starting material (2-nitroglycal) | researchgate.net |

| Heterogeneous Catalytic Hydrogenation | Reduction of substituted pyrroles | Substrate-directed | researchgate.net |

Preparation of Functionalized this compound Derivatives

The functionalization of the pyrrole ring is crucial for modulating the biological and material properties of its derivatives. nih.gov this compound serves as a key intermediate that can be further elaborated through various chemical transformations.

Halogenation and Functional Group Introduction

Halogenation is a common and effective method for introducing a functional handle onto the pyrrole ring, which can then be used for further cross-coupling reactions. numberanalytics.com The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic halogenation. numberanalytics.com For instance, the parent pyrrole can be acylated at the C2 position and then undergo regioselective bromination at the C4 and C5 positions using molecular bromine in acetic acid. chim.it

Beyond halogenation, a variety of other functional groups can be introduced. Acylation, the introduction of an acyl group, is a vital reaction for the functionalization of pyrroles and is essential in the synthesis of many pharmaceutical compounds. studysmarter.co.uk This reaction typically involves reacting the pyrrole with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid. studysmarter.co.uk

Regioselective Functionalization Studies

Controlling the position of substitution on the pyrrole ring is a significant challenge in its chemistry. numberanalytics.comnih.gov The development of regioselective synthetic methods is therefore a key area of research. A general and highly regioselective synthesis of substituted pyrroles has been achieved through a ruthenium-catalyzed three-component reaction. acs.org This method allows for the efficient conversion of a variety of ketones, amines, and vicinal diols into specifically substituted pyrroles. acs.org

The regioselectivity of pyrrole synthesis from diethyl aminomalonate and 1,3-diketones has also been a subject of detailed investigation, providing insights into the factors that govern the final substitution pattern. acs.org Furthermore, N-substituted 3-bromopyrrole can be utilized to achieve substitution specifically at the C3 position. wikipedia.org

Diversification Strategies for Pyrrole Scaffolds

The pyrrole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it can serve as a template for the development of a wide range of biologically active compounds. nih.govresearchgate.net Diversification strategies aim to create libraries of pyrrole derivatives by introducing a variety of substituents onto the core ring system.

Multicomponent reactions (MCRs) are a powerful tool for diversity-oriented synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single step. bohrium.com These reactions are highly atom-economical and well-suited for generating libraries of pyrrole derivatives for structure-activity relationship (SAR) studies. bohrium.com The fusion of the pyrrole nucleus with other heterocyclic systems, such as indole (B1671886) to form pyrroloindoles, further expands the chemical space and can modify the biological properties of the parent indole. researchgate.net The development of novel annulation strategies, such as those involving the ring-opening of 2-pyrones, provides access to diverse N-heterocycles, including pyrido[1,2-a]indole and carbazole (B46965) scaffolds. escholarship.org

Green Chemistry Approaches in Pyrrole-2-carboxylate Synthesis

The synthesis of pyrrole-containing compounds, including pyrrole-2-carboxylates, has traditionally involved methods that are often not environmentally benign. In response to the growing need for sustainable chemical processes, significant research has been directed towards developing greener synthetic routes. These approaches aim to reduce waste, minimize the use of hazardous substances, lower energy consumption, and utilize renewable resources. Key green chemistry strategies applied to the synthesis of pyrrole-2-carboxylates and related derivatives include microwave-assisted synthesis, ultrasound irradiation, the use of environmentally friendly solvents and catalysts, and biocatalysis.

A major focus in the green synthesis of pyrroles is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with an amine. ingentaconnect.comsemanticscholar.org Modifications to this classic reaction are central to many green protocols. Additionally, multicomponent reactions are gaining prominence as they offer high atom economy by combining several reactants in a single step to form complex products. acs.orgrsc.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. pensoft.netbenthamdirect.com These benefits include dramatically reduced reaction times, increased product yields, and often, cleaner reactions with easier work-ups. pensoft.netnih.gov The rapid and uniform heating provided by microwaves can enhance reaction rates and selectivity. nih.govzenodo.org

Several studies have demonstrated the efficacy of microwave-assisted synthesis for various pyrrole derivatives. For instance, the Paal-Knorr synthesis of N-substituted pyrroles has been successfully performed under microwave irradiation, often in solvent-free conditions or using green solvents like water or ethanol (B145695). pensoft.netpensoft.net One study reported a microwave-assisted Paal-Knorr synthesis using a nano-organocatalyst in an aqueous medium, achieving completion in just 20 minutes. pensoft.netpensoft.net Another protocol describes the synthesis of novel pyrrole-based hydrazides and hydrazide-hydrazones with excellent yields (87–94%) and significantly shorter reaction times compared to conventional heating methods (55–85%). nih.gov

Interactive Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyrrole Derivatives

| Product | Method | Solvent | Catalyst | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pyrrole-based hydrazide (vh0) | Microwave | Ethanol | - | 15 min | 94% | nih.gov |

| Pyrrole-based hydrazide (vh0) | Conventional | Ethanol | - | 8 h | 85% | nih.gov |

| N-Aryl pyrroles | Microwave | Water | None | 5-10 min | High | pensoft.net |

| N-Aryl pyrroles | Conventional | Acetic Acid | None | 2-4 h | Moderate | pensoft.net |

| Novel Sulfonylpyrroles | Microwave | Solvent-free | None | 30-60 min | - | pensoft.net |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and environmentally friendly alternative to traditional methods. researchgate.netnih.gov The phenomenon of acoustic cavitation generates localized high temperatures and pressures, which can accelerate reaction rates and improve yields. semanticscholar.orgnih.gov

Ultrasound has been effectively used in the synthesis of polysubstituted pyrroles. A modified Paal-Knorr method using zirconium chloride as a catalyst under solvent-free, ultrasound-irradiated conditions has been developed, providing good to excellent yields in short reaction times. researchgate.net Another green approach utilized lactic acid, a recyclable and less volatile solvent, in combination with ultrasound (40 kHz) to synthesize pyrrole derivatives, increasing the reaction rate and avoiding high temperatures. semanticscholar.org The use of ultrasound in the Biginelli reaction, a multicomponent reaction, has also led to the synthesis of novel pyrrole dihydropyrimidinones in an efficient and eco-friendly manner. researchgate.net

Green Solvents and Catalysts

The replacement of volatile and toxic organic solvents with greener alternatives is a cornerstone of sustainable chemistry. semanticscholar.org Water, ethanol, and ionic liquids are prominent examples of green solvents used in pyrrole synthesis. pensoft.netacs.orgconsensus.app

Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Several syntheses of N-substituted pyrroles have been successfully conducted in water, often catalyzed by mild agents like iron(III) chloride or even proceeding without a catalyst. pensoft.netorganic-chemistry.org An eco-friendly condensation reaction between pyrrole-2-carboxaldehyde and salicyl hydrazide in water produced the corresponding hydrazone in high yield (88%). researchgate.net

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are gaining attention as green solvents and catalysts due to their low vapor pressure, high thermal stability, and recyclability. researchgate.netresearchgate.net They have been employed in various pyrrole syntheses, including the Paal-Knorr and Clauson-Kaas reactions. researchgate.net For example, the ionic liquid 1-butyl-3-methyl-imidazolium hydrogen sulfate (B86663) ([bmim]HSO4) has been used as both a catalyst and reaction medium for pyrrole synthesis. researchgate.net In some cases, the use of ILs is combined with microwave or ultrasound irradiation to further enhance reaction efficiency. researchgate.net

Sustainable Catalysts: The development of recyclable and non-toxic catalysts is crucial. Heterogeneous catalysts, such as nanoparticles and metal salts supported on various materials, are advantageous as they can be easily separated from the reaction mixture and reused. nih.govnih.gov For instance, a novel nano-catalyst, LDH@PTRMS@DCMBA@CuI, demonstrated high activity and selectivity in the three-component synthesis of 5-amino-1H-pyrazole-4-carbonitriles, a related nitrogen heterocycle. nih.gov Another approach involves using organocatalysts, which are small, metal-free organic molecules, offering a more sustainable alternative to metal-based catalysts. researchgate.netrsc.org

Biocatalysis and Renewable Feedstocks

The use of enzymes (biocatalysis) and starting materials derived from renewable sources represents a significant advancement in green synthesis.

Biocatalysis: Enzymes operate under mild conditions (pH, temperature) and exhibit high selectivity, making them ideal green catalysts. rsc.org While direct biocatalytic synthesis of this compound is not widely reported, enzymes are used to create chiral building blocks for the synthesis of complex alkaloids containing pyrrole rings. rsc.org Lipases, esterases, and dioxygenases are among the enzymes employed for creating these valuable intermediates. rsc.org

Renewable Starting Materials: The conversion of biomass into valuable chemical feedstocks is a key goal of green chemistry. Researchers have developed methods to synthesize pyrrole derivatives from renewable resources. For example, N-substituted pyrrole carboxylic acid derivatives have been sustainably synthesized from 3-hydroxy-2-pyrones, which can be prepared from renewable sources. acs.org Another innovative method describes the one-pot conversion of carbohydrates, such as D-ribose, into N-substituted pyrrole-2-carbaldehydes, which serve as sustainable platform chemicals. researchgate.net

Photochemical and Electrochemical Synthesis

Photochemical and electrochemical methods offer sustainable avenues for pyrrole synthesis by using light or electricity, respectively, to drive reactions. rsc.org These techniques often operate at ambient temperatures and can provide unique reactivity patterns. A visible-light-induced photoredox system has been developed for the [3+2] cycloaddition of alkynes and isocyanides to produce 2,4-disubstituted pyrroles with good efficiency and regioselectivity. acs.org Electrochemical methods have also been reported for synthesizing polysubstituted pyrroles from primary amines and 1,3-dicarbonyl compounds. rsc.org

Interactive Table 2: Examples of Green Synthetic Methods for Pyrrole Derivatives

| Method | Key Features | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Ultrasound-assisted | Zirconium chloride catalyst, solvent-free | Acetonylacetone, amines | 2,5-Dimethyl-substituted pyrroles | researchgate.net |

| Green Solvent | Water medium, catalyst-free | Pyrrole-2-carboxaldehyde, salicyl hydrazide | Pyrrole-2-carboxaldehyde salicylhydrazone | researchgate.net |

| Ionic Liquid | [bmim]HSO4 as catalyst and medium | 1,4-Diketones, anilines | Polysubstituted pyrroles | researchgate.net |

| Renewable Feedstock | No solvent, mild temperature | 3-Hydroxy-2-pyrones, primary amines | N-Substituted pyrrole carboxylic acids | acs.org |

| Photochemical | Visible light, photoredox catalyst | Alkynes, isocyanides | 2,4-Disubstituted pyrroles | acs.org |

| Electrochemical | Iodide as mediator | Amines, aldehydes, β-dicarbonyl compounds | 1,2,3-Trisubstituted pyrroles | rsc.org |

Chemical Reactivity and Transformational Chemistry of Ethyl 5 Amino 1h Pyrrole 2 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The presence of a powerful activating amino group at the C5 position and a deactivating ester group at the C2 position creates a competitive scenario for directing incoming electrophiles. The amino group strongly activates the ortho (C4) and para (C3, relative to the amino group) positions, while the meta-directing ester group deactivates the ring but directs towards the C4 position. This suggests that the C4 position is the most probable site for electrophilic substitution.

Predicting the regioselectivity of electrophilic aromatic substitution on ethyl 5-amino-1H-pyrrole-2-carboxylate requires considering the combined electronic effects of the substituents. The potent activating nature of the amino group is expected to dominate, directing substitution primarily to the C4 position.

In the case of Friedel-Crafts acylation, studies on the simpler ethyl pyrrole-2-carboxylate (lacking the 5-amino group) have shown that the choice of Lewis acid is crucial for regioselectivity. Strong Lewis acids like aluminum chloride lead exclusively to acylation at the 4-position, whereas weaker Lewis acids can result in a mixture of 4- and 5-acylpyrrole-2-carboxylates researchgate.net. For this compound, the amino group would likely need to be protected before a Friedel-Crafts reaction to prevent it from complexing with the Lewis acid catalyst mdma.ch.

Nitration of pyrroles can also be achieved. The direct nitration of pyrrole with nitric acid in trifluoroacetic anhydride (B1165640) typically yields 2-nitro derivatives researchgate.net. The existence of ethyl 5-nitro-1H-pyrrole-2-carboxylate as a commercially available compound suggests that substitution at the 5-position is feasible, although it may be achieved through a multi-step synthesis rather than direct nitration of the parent ester porphyrin-systems.desmolecule.com.

Table 1: Examples of Electrophilic Substitution Reactions on Pyrrole Derivatives

| Substrate | Reagent(s) | Product(s) | Yield | Reference |

| Ethyl pyrrole-2-carboxylate | Acyl chloride, AlCl₃ | Ethyl 4-acylpyrrole-2-carboxylate | - | researchgate.net |

| Ethyl pyrrole-2-carboxylate | Acyl chloride, ZnCl₂ or BF₃·OEt₂ | Mixture of ethyl 4- and 5-acylpyrrole-2-carboxylates | - | researchgate.net |

| Pyrrole | HNO₃, (CF₃CO)₂O | 2-Nitropyrrole | 55% | researchgate.net |

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | N-Chlorosuccinimide | 4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid (after hydrolysis) | - | nih.gov |

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Selectfluor | Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | - | nih.gov |

Reactions Involving the Amino Group at Position 5

The primary amino group at the C5 position is a key site for a variety of chemical transformations, including acylation, alkylation, and condensation reactions.

The nucleophilic nature of the 5-amino group allows it to readily react with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. The chemoselectivity of this reaction can be influenced by the reaction conditions. For instance, in acidic media, the amino group can be protonated, which prevents N-acylation, allowing for selective reactions at other parts of the molecule nih.gov. Conversely, conducting the reaction under basic conditions (e.g., pH > 10) can promote selective acylation of the amino group google.com.

Alkylation of the 5-amino group with alkyl halides can lead to the formation of secondary and tertiary amines. Modern catalytic methods, such as dual photoredox/nickel catalysis, have been developed for the aminoalkylation of alkyl halides with silylamines, offering a pathway to construct complex tertiary amines chemistryviews.org.

Condensation reactions between the 5-amino group and aldehydes or ketones can yield imines (Schiff bases). These reactions are common in the synthesis of various heterocyclic systems and are often catalyzed by acids or bases nih.govnih.govmdpi.comresearchgate.net.

Table 2: Examples of Reactions Involving Amino Groups in Heterocyclic Systems

| Reactant 1 | Reactant 2 | Product Type | Conditions | Reference |

| Hydroxyamino acid | Acyl chloride | O-Acyl derivative (N-acylation suppressed) | Anhydrous CF₃CO₂H | nih.gov |

| Diamino acid | Succinimidyl ester | N-Acylamino acid (side-chain acylation) | pH 10-12.5 | google.com |

| Silylamine | Alkyl halide | Tertiary amine | Dual photoredox/nickel catalysis | chemistryviews.org |

| 2-Aminothiophenol | Aryl aldehyde | 2-Arylbenzothiazole | L-proline, microwave | researchgate.net |

Information regarding the direct oxidation or reduction of the 5-amino group on the pyrrole ring of this compound is not well-documented in the literature. In general, the oxidation of amino groups can be complex and may lead to various products, including nitro compounds or coupling products. The reduction of a primary amino group is not a common transformation. It is more typical to see the reduction of a nitro group to form an amino group. For instance, the nitro group on a pyrrole ring can be reduced to an amine smolecule.com.

Reactions of the Ester Group at Position 2

The ethyl carboxylate group at the C2 position is susceptible to reactions typical of esters, most notably hydrolysis and transesterification.

The hydrolysis of this compound to its corresponding carboxylic acid, 5-amino-1H-pyrrole-2-carboxylic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the carboxylic acid nih.gov.

Transesterification involves the exchange of the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either acids or bases and is an equilibrium process. To drive the reaction to completion, a large excess of the new alcohol is typically used as the solvent masterorganicchemistry.com. Enzymatic transesterification, using lipases such as Novozym 435, has also been shown to be an effective method for converting pyrrole esters, offering mild reaction conditions and high yields nih.gov.

Table 3: Examples of Hydrolysis and Transesterification of Pyrrole Esters

| Substrate | Reagent(s) | Product | Conditions | Yield | Reference |

| Methyl 1H-pyrrole-2-carboxylate | Benzyl alcohol | Benzyl 1H-pyrrole-2-carboxylate | Novozym 435, n-Hexane, 50°C | 92% | nih.gov |

| Methyl 4-bromo-1H-pyrrole-2-carboxylate | NaOH, EtOH/H₂O | 4-Bromo-1H-pyrrole-2-carboxylic acid | 60°C | 95% | nih.gov |

| Ethyl 2-isocyanoacetate and ethynylbenzene derived pyrrole ester | - | Carboxyl-substituted pyrrole | Hydrolysis | - | acs.org |

| 5-Amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid | Ethyl alcohol, H₃PO₄ | Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate | Reflux | 73.68% | nih.gov |

Reduction to Alcohol Derivatives

The ester functionality of this compound is amenable to reduction to the corresponding primary alcohol, (5-amino-1H-pyrrol-2-yl)methanol. This transformation is a fundamental process in organic synthesis, converting an electron-withdrawing ester group into a versatile hydroxyl group, which can then be used for further functionalization.

Standard reducing agents are employed for this purpose. The choice of reagent depends on the desired selectivity and reaction conditions. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether are highly effective for this conversion. Alternatively, sodium borohydride (B1222165) (NaBH₄) can be used, often in alcoholic solvents, although it is generally less reactive towards esters than LiAlH₄ and may require higher temperatures or longer reaction times. organic-chemistry.org The general transformation is depicted below:

Reaction Scheme: Reduction of this compound

Figure 1: General reaction scheme for the reduction of the ethyl ester to a primary alcohol.

| Reagent | Product | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | (5-amino-1H-pyrrol-2-yl)methanol | Anhydrous THF, 0 °C to r.t. |

| Sodium Borohydride (NaBH₄) | (5-amino-1H-pyrrol-2-yl)methanol | Ethanol (B145695), Reflux |

This table is based on general principles of ester reduction in organic chemistry. organic-chemistry.org

Cycloaddition and Annulation Reactions to Form Fused Heterocycles

The pyrrole nucleus, particularly one bearing an electron-donating amino group, is an electron-rich heterocycle capable of participating in cycloaddition and annulation reactions to construct fused bicyclic and polycyclic systems. These reactions are critical for generating novel heterocyclic scaffolds, which are prevalent in pharmacologically active compounds.

This compound can act as the diene component in [4+2] cycloadditions (Diels-Alder reactions) with potent dienophiles, or as the 2π component in [3+2] cycloadditions with various 1,3-dipoles. researchgate.net Annulation reactions, which involve the formation of a new ring fused to the pyrrole core, can be achieved by reacting the bifunctional substrate with appropriate reagents that engage both the amino group and a pyrrolic carbon. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine (B1678525) or diazepine (B8756704) rings.

A plausible annulation pathway involves the reaction of the amino group with one electrophilic center of a reagent, followed by an intramolecular cyclization and aromatization sequence. researchgate.net

| Reaction Type | Reactant Partner (Example) | Resulting Fused System (Example) |

| [3+2] Cycloaddition | Nitroalkenes | Pyrrolo-triazoles or similar five-membered rings researchgate.net |

| Annulation | β-ketoesters | Pyrrolo[2,3-b]pyridines |

| Annulation | 1,3-Diketones | Pyrrolo[1,2-a]pyrimidines |

This table illustrates potential cycloaddition and annulation reactions based on the known reactivity of aminopyrroles.

Cross-Coupling Reactions and Mechanistic Investigations

Modern synthetic chemistry relies heavily on cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. This compound possesses two key sites for potential cross-coupling: the N-H of the amino group and the N-H of the pyrrole ring. These sites are particularly suitable for Buchwald-Hartwig amination, a palladium-catalyzed reaction that forms C-N bonds. youtube.comyoutube.com

In a typical Buchwald-Hartwig reaction, the amino group of the pyrrole derivative can be coupled with aryl halides or triflates in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.com This allows for the introduction of various aryl or heteroaryl substituents at the 5-amino position, significantly diversifying the molecular structure.

The catalytic cycle for such a reaction generally involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide.

Coordination & Deprotonation: The amine coordinates to the palladium(II) complex and is deprotonated by the base.

Reductive Elimination: The C-N bond is formed, releasing the arylated amine product and regenerating the palladium(0) catalyst. youtube.com

Furthermore, the pyrrole ring itself can be halogenated to introduce a leaving group (e.g., Br or I) at the C3 or C4 positions, enabling subsequent Suzuki or Stille couplings to form C-C bonds. youtube.com

| Coupling Reaction | Coupling Partner | Resulting Product Type | Catalyst System (Example) |

| Buchwald-Hartwig Amination | Aryl Bromide | 5-(Arylamino)-1H-pyrrole derivative | Pd₂(dba)₃, BINAP, NaOt-Bu youtube.com |

| Suzuki Coupling (after halogenation) | Arylboronic Acid | Aryl-substituted pyrrole derivative | Pd(PPh₃)₄, K₂CO₃ youtube.com |

This table outlines potential cross-coupling applications for the title compound.

Derivatization for Medicinal Chemistry and Material Science Applications

The functional groups of this compound—the primary amine, the ester, and the pyrrole N-H—serve as handles for extensive derivatization, making it a valuable scaffold in medicinal chemistry and material science.

In medicinal chemistry, the 2-aminopyrrole motif is found in many bioactive compounds. acs.org The amino group is often acylated or converted into ureas or sulfonamides to modulate biological activity and physicochemical properties. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. nih.gov These derivatives have been investigated for a range of therapeutic targets, including as enzyme inhibitors. For example, related pyrrole-2-carboxamides have shown potent activity as inhibitors of mycobacterial membrane protein large 3 (MmpL3), a target for treating tuberculosis. nih.gov

In material science, pyrrole derivatives are precursors to conducting polymers and organic electronic materials. The N-H of the pyrrole ring can be substituted with groups that influence polymerization or the electronic properties of the resulting material. The inherent planarity and electron-rich nature of the pyrrole ring are advantageous for creating materials with desirable charge-transport characteristics.

| Functional Group Modified | Reaction Type | Derivative Class | Potential Application |

| 5-Amino group | Acylation | Amide | Enzyme Inhibitor nih.gov |

| 2-Carboxylate group | Hydrolysis, then Amidation | Carboxamide | Bioactive Compound nih.gov |

| Pyrrole N-H | Alkylation/Arylation | N-Substituted Pyrrole | Conducting Polymer Precursor |

This table summarizes key derivatization strategies and their applications.

Advanced Spectroscopic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR and ¹³C NMR Analysis of Ethyl 5-Amino-1H-pyrrole-2-carboxylate and its Derivatives

The ¹H and ¹³C NMR spectra of this compound provide a complete map of its proton and carbon framework. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while spin-spin coupling patterns reveal the connectivity of adjacent atoms.

In a typical ¹H NMR spectrum, the protons of the ethyl ester group exhibit characteristic signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, arising from coupling with each other. oregonstate.edu The protons on the pyrrole (B145914) ring appear in the aromatic region, with their specific shifts influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing ethyl carboxylate group (-COOEt). The N-H protons of the pyrrole ring and the amino group typically appear as broad signals that can vary in chemical shift depending on the solvent and concentration. researchgate.net

The ¹³C NMR spectrum complements the ¹H data, showing distinct signals for each carbon atom. The carbonyl carbon of the ester group is characteristically found far downfield. The carbons of the pyrrole ring resonate in the aromatic region, with their shifts reflecting the combined electronic effects of the substituents. For instance, studies on substituted pyrroles have shown that C2 substituents primarily influence the chemical shifts of C3 and C5. rsc.org

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom/Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |

| Ethyl CH₃ | ~1.3 (triplet) | ~14 | Coupled to OCH₂ |

| Ethyl OCH₂ | ~4.2 (quartet) | ~60 | Coupled to CH₃ |

| Pyrrole H-3 | ~6.1-6.3 | ~105-110 | Influenced by adjacent ester and ring N |

| Pyrrole H-4 | ~6.7-6.9 | ~115-120 | Influenced by adjacent amino group |

| Pyrrole NH | Broad, variable | - | Shift depends on solvent and H-bonding |

| Amino NH₂ | Broad, variable | - | Shift depends on solvent and H-bonding |

| Pyrrole C-2 | - | ~160-165 | Attached to electron-withdrawing COOEt |

| Pyrrole C-3 | ~6.1-6.3 | ~105-110 | Shielded relative to C-4 |

| Pyrrole C-4 | ~6.7-6.9 | ~115-120 | Deshielded relative to C-3 |

| Pyrrole C-5 | - | ~140-145 | Attached to electron-donating NH₂ |

| Ester C=O | - | ~165-175 | Carbonyl carbon |

Note: These are estimated values based on typical ranges for similar functional groups and substituted pyrroles. Actual values may vary based on solvent and experimental conditions.

2D NMR Techniques for Complex Structure Elucidation

For unambiguous assignment of all ¹H and ¹³C signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed. uobasrah.edu.iq

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this compound, it would show a cross-peak between the ethyl CH₃ and OCH₂ protons, and between the H-3 and H-4 protons of the pyrrole ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the H-3 and H-4 signals to their respective carbon signals (C-3 and C-4) and the ethyl proton signals to their corresponding carbon signals.

These 2D NMR methods, used in combination, provide a powerful strategy for the complete and unambiguous structural elucidation of this compound and its more complex derivatives.

Solid-State NMR Spectroscopy of Pyrrole Derivatives

While solution-state NMR provides information on molecules in isotropic environments, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in the solid phase. mdpi.com Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden signals in solids. mdpi.com

For pyrrole derivatives, ssNMR can be used to:

Characterize Polymorphism: Different crystalline forms of the same compound will give distinct ssNMR spectra, allowing for the identification and characterization of various polymorphs.

Study Intermolecular Interactions: The chemical shifts in ssNMR are sensitive to the local environment, including intermolecular interactions like hydrogen bonding. Changes in chemical shifts can provide evidence for specific packing arrangements and hydrogen bond networks in the crystal lattice.

Analyze Polymeric Materials: ssNMR is particularly valuable for insoluble materials, such as polypyrroles. It has been used to study the incorporation of functionalized pyrrole units into copolymer chains and to investigate the structure of the resulting polymers. researchgate.net For instance, studies on polyaniline have used ssNMR to explore the effects of dopants on the polymer framework. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Identification of Key Functional Group Vibrations

The IR and Raman spectra of this compound are dominated by bands corresponding to its key functional groups.

N-H Vibrations: The amino (-NH₂) and pyrrole N-H groups give rise to characteristic stretching vibrations. Primary amines typically show two N-H stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region. The pyrrole N-H stretch also appears in this region. N-H bending vibrations (scissoring) are observed in the 1560-1640 cm⁻¹ range.

C=O Stretching: The ester carbonyl group (C=O) produces a very strong and sharp absorption band in the IR spectrum, typically between 1700 and 1725 cm⁻¹. Its exact position can be influenced by conjugation with the pyrrole ring.

C-N Stretching: The stretching vibrations for the C-N bonds of the amino group appear in the 1250-1350 cm⁻¹ region.

Pyrrole Ring Vibrations: The C=C and C-C stretching vibrations within the pyrrole ring occur in the 1400-1600 cm⁻¹ region. C-H bending vibrations (both in-plane and out-of-plane) also produce characteristic bands.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| Amino/Pyrrole N-H | Stretching | 3300 - 3500 | Medium - Strong |

| Amino N-H | Bending (Scissoring) | 1560 - 1640 | Medium - Strong |

| Ester C=O | Stretching | 1700 - 1725 | Strong, Sharp |

| Pyrrole Ring C=C | Stretching | 1450 - 1600 | Medium |

| C-O (Ester) | Stretching | 1100 - 1300 | Strong |

| C-N (Amino) | Stretching | 1250 - 1350 | Medium |

Note: These are general ranges. Specific frequencies are sensitive to the molecular environment and physical state.

Analysis of Intermolecular Interactions via Vibrational Spectroscopy

Vibrational spectroscopy is highly sensitive to intermolecular forces, particularly hydrogen bonding. nih.gov In this compound, the N-H groups (both amino and pyrrole) can act as hydrogen bond donors, while the ester carbonyl oxygen can act as a hydrogen bond acceptor.

The formation of intermolecular hydrogen bonds (e.g., N-H···O=C) typically causes a noticeable shift in the N-H stretching frequency to lower wavenumbers (a red shift) and a broadening of the corresponding spectral band. nih.gov The magnitude of this shift can be correlated with the strength of the hydrogen bond. nih.gov By comparing the spectra of the compound in different states (e.g., solid vs. dilute solution in a non-polar solvent), the extent of hydrogen bonding can be assessed.

Studies on simple pyrroles have demonstrated that N-H···π interactions can also occur, where the N-H bond of one molecule interacts with the π-electron system of another. nih.gov These weaker interactions can also be detected through subtle shifts in the N-H vibrational frequencies. Therefore, a detailed analysis of the N-H stretching region in the IR and Raman spectra can provide valuable information about the supramolecular structure and crystal packing of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure, particularly the nature of its chromophores.

The primary chromophore in this compound is the pyrrole ring, an electron-rich five-membered aromatic heterocycle. The presence of both an amino (-NH2) group, which acts as an electron-donating group (auxochrome), and an ethyl carboxylate (-COOEt) group, an electron-withdrawing group, in conjugation with the pyrrole π-system, significantly influences its electronic absorption spectrum.

The electronic transitions expected for this molecule are primarily π → π* transitions associated with the conjugated system. The lone pair of electrons on the nitrogen of the amino group and the oxygen atoms of the ester can also participate in n → π* transitions. The interaction between the donor and acceptor groups across the pyrrole ring can lead to intramolecular charge transfer (ICT) bands in the spectrum.

Mass Spectrometry (MS) for Molecular Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments.

The molecular formula of this compound is C7H10N2O2, with a monoisotopic mass of 154.07423 Da. uni.lu In mass spectrometry, the molecule is expected to ionize readily, typically forming a protonated molecule [M+H]+ under electrospray ionization (ESI) conditions.

The fragmentation of pyrrole derivatives is significantly influenced by the substituents on the ring. nih.gov For this compound, the fragmentation pathways would likely involve the ester and amino functional groups. General fragmentation patterns for esters often include the loss of the alkoxy group (-OEt, 45 Da) or the entire ester group as a radical. libretexts.org The presence of the amino group introduces other potential fragmentation routes, such as the loss of ammonia (B1221849) (NH3, 17 Da), although this is sometimes less favorable in aromatic amines. libretexts.orgnih.gov

A likely fragmentation pathway for the [M+H]+ ion of this compound would be the initial loss of ethylene (B1197577) (C2H4, 28 Da) from the ethyl ester via a McLafferty-type rearrangement, or the loss of ethanol (B145695) (EtOH, 46 Da). Subsequent fragmentation could involve the cleavage of the pyrrole ring itself or the loss of carbon monoxide (CO, 28 Da).

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This is crucial for confirming the molecular formula and for distinguishing between ions of the same nominal mass.

For this compound, HRMS would confirm the elemental composition of C7H10N2O2. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound and can aid in its identification. uni.lu

| Adduct | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 155.08151 | 131.6 |

| [M+Na]⁺ | 177.06345 | 139.3 |

| [M+K]⁺ | 193.03739 | 137.6 |

| [M+NH₄]⁺ | 172.10805 | 151.9 |

This data is based on predicted values from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides precise information on bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice. While the crystal structure of this compound itself is not available in the surveyed literature, the analysis of closely related structures provides valuable insights into the expected molecular geometry and intermolecular interactions.

The crystal structure of a related compound, Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate , reveals key geometric parameters. nih.govresearchgate.netiucr.org In this molecule, the five-membered pyrrole ring is nearly planar. nih.goviucr.org The bond lengths and angles within the pyrrole ring and the ethyl ester group are consistent with their chemical nature.

For illustrative purposes, selected geometric data from the crystal structure of Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate are presented below. It is important to note that these values are for this specific analogue and may differ slightly in the title compound.

| Bond | Length (Å) |

|---|---|

| C15-O16 | 1.455(5) |

| O16-C17 | 1.334(5) |

| C17-O19 | 1.211(5) |

| N6-C3 | 1.353(5) |

Data from the crystal structure of Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. researchgate.net

Torsion angles define the conformation of the molecule. In the case of the fluorinated analogue, the ethyl ester group adopts a specific orientation relative to the pyrrole ring. For example, the torsion angle C15–O16–C17–C18 was found to be 144.6(5)°, indicating a trans conformation. researchgate.netiucr.org The planarity of the pyrrole ring and the relative orientation of its substituents are crucial for understanding its reactivity and interactions.

| Angle | Degree (°) |

|---|---|

| C17-O16-C15 | 116.8(3) |

| O19-C17-O16 | 123.8(4) |

| O19-C17-C4 | 125.8(4) |

| O16-C17-C4 | 110.4(3) |

Data from the crystal structure of Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. researchgate.net

The arrangement of molecules in the solid state is governed by intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. In the crystal structure of Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate , intermolecular N-H···O hydrogen bonds are observed, which link the molecules into chains. nih.govresearchgate.net Specifically, the amino group acts as a hydrogen bond donor, and the carbonyl oxygen of the ester group on an adjacent molecule acts as an acceptor. nih.gov

In another related structure, Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate , both intramolecular and intermolecular hydrogen bonds are present. nih.goviucr.org An intramolecular N-H···O hydrogen bond leads to the formation of a stable six-membered ring motif. nih.goviucr.org In the crystal, molecules form inversion dimers through O-H···O hydrogen bonds. nih.goviucr.org These examples highlight the critical role of hydrogen bonding in dictating the supramolecular architecture of amino pyrrole carboxylate derivatives.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N6-H61···O19 (intramolecular) | 0.86 | 2.24 | 2.806(4) | 123 |

| N6-H62···O7 (intermolecular) | 0.86 | 2.21 | 2.970(4) | 147 |

Hydrogen bond geometry for Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ethyl 5-amino-1H-pyrrole-2-carboxylate, DFT calculations are crucial for elucidating its electronic behavior and predicting its reactivity.

Optimization of Molecular Geometries and Conformational Analysis

The first step in a computational study is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For molecules with flexible groups, such as the ethyl ester group in this compound, conformational analysis is performed to identify the global minimum energy structure.

Theoretical studies on similar pyrrole (B145914) derivatives, such as ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, have been carried out using DFT with the B3LYP functional and a 6-311G(d,p) basis set to determine optimized bond lengths and angles. materialsciencejournal.org For instance, in a related compound, the C-N bond length of the amino group was found to be approximately 1.362 Å. materialsciencejournal.org The planarity of the pyrrole ring is a key feature, though slight deviations can occur due to substituent effects. In a study of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, DFT calculations were also used to determine the optimized parameters, which showed good agreement with experimental data. rsc.org

A conformational analysis of this compound would involve rotating the rotatable bonds, specifically the C-C and C-O bonds of the ethyl carboxylate group, to map the potential energy surface and identify the most stable conformer. The stability of different conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding.

Table 1: Representative Calculated Bond Lengths and Angles for a Pyrrole Carboxylate Analogue

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (ring) | 1.39 - 1.42 | C-N-C (ring) | 108 - 110 |

| C-N (ring) | 1.37 - 1.38 | N-C-C (ring) | 107 - 109 |

| C=O | ~1.22 | O=C-O | ~125 |

| C-O | ~1.35 | C-O-C | ~116 |

| C-NH2 | ~1.37 | H-N-H | ~115 |

Note: These are typical values based on DFT calculations of similar heterocyclic compounds and may vary for the specific title compound.

HOMO-LUMO Analysis and Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical stability and reactivity of the molecule. schrodinger.com A smaller energy gap suggests higher reactivity. nih.gov

For pyrrole derivatives, the HOMO is typically localized over the electron-rich pyrrole ring and the amino group, while the LUMO is often distributed over the electron-withdrawing carboxylate group. In a study of ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO-LUMO energy gap was calculated to be 4.54 eV, indicating a stable molecular structure. materialsciencejournal.org For a series of newly designed pyrrole derivatives, the HOMO-LUMO gap was found to be a key determinant of their chemical reactivity and dynamic stability. researchgate.net

Table 2: Calculated Electronic Properties for a Representative Aminopyrrole Derivative

| Parameter | Value (eV) |

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.3 |

| Electrophilicity Index (ω) | 2.66 |

Note: These values are illustrative and based on DFT calculations for analogous compounds.

Fukui functions are reactivity descriptors derived from DFT that help in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The Fukui function for a nucleophilic attack (f+) indicates the sites most susceptible to losing an electron, while the function for an electrophilic attack (f-) points to sites that are most likely to accept an electron. For this compound, the nitrogen atom of the amino group and specific carbon atoms in the pyrrole ring are expected to be susceptible to electrophilic attack, as indicated by higher values of f-. Conversely, the carbonyl carbon of the ester group would likely be a primary site for nucleophilic attack, reflected by a high f+ value.

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the electrophilic power of a molecule. It is calculated from the electronic chemical potential and chemical hardness, which are in turn derived from the HOMO and LUMO energies. materialsciencejournal.org

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

DFT calculations are widely used to predict spectroscopic properties, which can be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict 1H and 13C NMR chemical shifts. nih.gov These predictions are valuable for assigning experimental spectra, especially for complex molecules. The accuracy of these predictions depends on the choice of functional and basis set. acs.orgacs.org For pyrrole derivatives, the chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental IR spectra. The calculated IR spectrum can aid in the assignment of vibrational modes, such as the N-H stretching of the pyrrole and amino groups, the C=O stretching of the ester, and various ring vibrations. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). nih.gov This method provides information about the electronic transitions between molecular orbitals. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the pyrrole ring and charge transfer transitions from the amino group to the carboxylate group. researchgate.net Studies on similar pyrrole derivatives have demonstrated the utility of TD-DFT in interpreting their electronic spectra. nih.gov

Quantum Chemical Methods for Interaction Analysis

To gain a deeper understanding of the bonding and electronic interactions within this compound, advanced quantum chemical methods are utilized.

Atoms in Molecules (AIM) Theory for Bonding Characterization

The Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the electron density topology to characterize chemical bonds and intermolecular interactions. By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), the nature of the chemical bond (covalent or ionic) can be determined. For instance, in a study of vinylpyrrole derivatives, topological and energetic parameters from AIM analysis revealed the nature of interactions in dimer formation. nih.gov For this compound, AIM analysis would be used to characterize the covalent bonds within the molecule and any potential intramolecular hydrogen bonds, for example, between the amino group and the carbonyl oxygen.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stabilization

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge transfer, hyperconjugative interactions, and electron delocalization within a molecule. researchgate.net It transforms the calculated wave function into a set of localized natural bond orbitals. The stabilization energies (E(2)) calculated in NBO analysis quantify the strength of the delocalization interactions between filled (donor) and empty (acceptor) orbitals.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in predicting the binding affinity and mode of action of potential drug candidates.

Although direct molecular docking studies on this compound are not widely published, research on structurally related pyrrole derivatives offers significant insights into its potential binding mechanisms. For instance, studies on various pyrrole-2-carboxylate and pyrrole-2-carboxamide derivatives have shown that the pyrrole scaffold is a versatile pharmacophore capable of interacting with a range of biological targets.

Key interactions are often dictated by the functional groups attached to the pyrrole ring. For this compound, the primary interaction points would be:

The Pyrrole NH: This group can act as a hydrogen bond donor.

The C5-Amino Group (-NH2): This primary amine is a strong hydrogen bond donor.

The C2-Ester Group (-COOC2H5): The carbonyl oxygen is a key hydrogen bond acceptor.

A study on ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate , an analog, identified its potential as an inhibitor of acetylcholinesterase (AChE) and α-glucosidase through molecular docking. nih.govresearchgate.net The docking results for this analog showed that van der Waals forces dominated the binding free energies. vlifesciences.com Similarly, a different series of pyrrole-2-carboxamide derivatives were designed as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3). Docking studies revealed that the pyrrole-2-carboxamide scaffold fits into a specific pocket (S4) of the MmpL3 protein, where it can act as a hydrogen bond donor or acceptor. nih.gov

Based on these analog studies, it can be inferred that this compound would likely interact with protein active sites through a combination of hydrogen bonds involving its amino and ester groups, and van der Waals interactions involving the pyrrole ring itself. The specific nature of these interactions would, of course, depend on the topology and amino acid composition of the target protein's binding site.

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. For the pyrrole class, SAR is well-investigated, providing predictive power for new derivatives.

Analysis of various pyrrole derivatives allows for the prediction of how modifications to the this compound scaffold might influence its activity:

Substitution on the Pyrrole Nitrogen (N1): In a series of 2-phenyl-1H-pyrrole-3-carboxamide derivatives, attaching a substituted phenylsulfonyl group to the N1 position was crucial for high affinity to the 5-HT6 receptor. nih.gov This suggests that N-alkylation or N-arylation of this compound could significantly modulate its biological target profile.

Substitution at the C5 Position: The amino group at C5 is a critical feature. Its replacement with other groups would fundamentally alter the molecule's electronic properties and hydrogen bonding capacity. For example, replacing the amino group with a methyl group, as in Ethyl 5-methyl-1H-pyrrole-2-carboxylate , would remove a hydrogen bond donor site, likely reducing affinity for targets that rely on this interaction. nih.gov

Modification of the C2-Ester: The ethyl ester at the C2 position influences solubility and can participate in hydrogen bonding. Converting the ester to an amide, as seen in many active pyrrole derivatives, can introduce additional hydrogen bond donors and change the molecule's orientation within a binding pocket, often leading to enhanced activity. nih.govnih.gov

A study on tetrasubstituted pyrrole derivatives as anticancer agents highlighted the importance of the substituents in mimicking hydrophobic protein-protein interaction hot-spots. nih.gov This indicates that the relatively simple structure of this compound serves as a valuable starting scaffold for elaboration into more complex and potent modulators of biological targets.

Table 1: Predicted Biological Activity Modulation Based on SAR of Analogs

| Modification Site | Structural Change | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| N1-H | Alkylation/Arylation | Potentially significant modulation of target specificity and affinity. | Introduces new steric and electronic features, alters lipophilicity. nih.gov |

| C5-NH2 | Replacement with alkyl/aryl | Likely to decrease affinity for targets requiring H-bond donation. | Removes a key pharmacophoric feature. nih.gov |

| C2-Ester | Conversion to Amide | May increase affinity and introduce new interaction points. | Amide group provides additional H-bond donor capabilities. nih.govnih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the physical movement of atoms and molecules over time. This allows for the study of the dynamic behavior of a ligand-protein complex, assessing its stability and the conformational changes of the ligand.

For this compound, the key element of conformational flexibility lies in the rotation around the C2-carboxyl bond and the potential for the amino group to interact with solvent or protein residues. In an aqueous environment, water molecules would form hydrogen bonds with the N-H of the pyrrole, the amino group, and the ester's carbonyl oxygen. These interactions influence the molecule's preferred conformation. When binding to a protein, the compound may adopt a different, lower-energy conformation by shedding its solvation shell to form more favorable interactions within the binding pocket. The planarity of the pyrrole ring itself is largely rigid, but the ethyl ester and amino substituents provide localized flexibility. nih.gov

ADMET Prediction and Drug-Likeness Assessment

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical computational step to evaluate the pharmacokinetic properties and potential toxicity of a molecule. Several online tools and models exist to predict these properties based on a molecule's structure.

For this compound, computational tools can predict its drug-likeness based on parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. A study on pyrrole-carbohydrate analogs used the pre-ADMET software to evaluate properties such as Human Intestinal Absorption (HIA), Plasma Protein Binding (PPB), and Blood-Brain Barrier (BBB) penetration. ijper.org Another approach is the calculation of an "ADMET-score," which combines predictions for multiple endpoints into a single metric of drug-likeness. nih.gov

Predicted data for the title compound is available from public databases like PubChem. These predictions suggest that this compound has properties consistent with a lead-like molecule.

Table 2: Predicted Physicochemical and ADMET Properties for this compound

| Property | Predicted Value | Source | Implication for Drug-Likeness |

|---|---|---|---|

| Molecular Formula | C7H10N2O2 | PubChem uni.lu | Low molecular weight, good for oral absorption. |

| Molecular Weight | 154.17 g/mol | PubChem uni.lu | Complies with Lipinski's Rule of Five (< 500). |

| XlogP (Lipophilicity) | 0.9 | PubChem uni.lu | Indicates good balance between solubility and permeability. |

| Hydrogen Bond Donors | 2 (NH and NH2) | Calculated | Complies with Lipinski's Rule of Five (≤ 5). |

| Hydrogen Bond Acceptors | 3 (N and O=C-O) | Calculated | Complies with Lipinski's Rule of Five (≤ 10). |

| Rotatable Bonds | 2 | Calculated | Low number suggests good conformational stability and oral bioavailability. |

Note: The data in this table is based on computational predictions and serves as an estimation of the compound's properties.

These computational assessments indicate that this compound possesses a favorable profile for further investigation as a scaffold in drug discovery. Its structure adheres to common rules for drug-likeness, and its functional groups provide clear handles for chemical modification to optimize interactions with biological targets.

Biological Activities and Medicinal Chemistry Applications

Antimicrobial Potential of Ethyl 5-Amino-1H-pyrrole-2-carboxylate and its Derivatives

Pyrrole (B145914) and its fused heterocyclic systems are known to possess antimicrobial activities, attributed to their ability to interact with biological molecules in living systems. nih.gov The development of new antibacterial and antifungal drugs is a high priority due to the global increase in antimicrobial resistance. nih.gov Derivatives of the pyrrole scaffold, including those related to this compound, have been synthesized and evaluated for their potential to address this challenge.

Derivatives based on the pyrrole-2-carboxylate and pyrrole-2-carboxamide structures have demonstrated notable antibacterial properties. For instance, certain pyrrole-based compounds are more effective against Gram-positive bacteria than Gram-negative bacteria. nih.gov A study focusing on 5-oxopyrrolidine derivatives, synthesized from N-(4-aminophenyl)acetamide and itaconic acid, showed that some of these compounds exhibit antimicrobial activity against multidrug-resistant pathogens. nih.govmdpi.com Specifically, compound 21 from this series, which features a 5-nitrothiophene substituent, displayed promising and selective activity against multidrug-resistant Staphylococcus aureus strains. nih.govmdpi.com Another study highlighted that pyrrole-2-carboxylic acid (PCA) can reduce the biofilm biomass of Listeria monocytogenes and suppress its adhesion to common food-contact surfaces. nih.gov

The following table summarizes the antibacterial activity of selected pyrrole derivatives.

Table 1: Antibacterial Activity of Selected Pyrrole Derivatives| Compound/Derivative | Bacterial Strain | Activity/MIC | Source |

|---|---|---|---|

| 5-Oxopyrrolidine derivative 21 | Multidrug-resistant Staphylococcus aureus | MIC 1–8 µg/mL | mdpi.com |

| 5-Oxopyrrolidine derivative 21 | Linezolid/tedizolid-resistant S. aureus | MIC 4–64 µg/mL | mdpi.com |

| Pyrrole-2-carboxylic acid (PCA) | Listeria monocytogenes | Reduced biofilm biomass | nih.gov |

The pyrrole scaffold is present in naturally occurring antifungal compounds like pyrrolnitin and fludioxonil. nih.gov Synthetic pyrrole derivatives have also been extensively investigated for their antifungal potential. A series of substituted pyrroles and their fused pyrimidine (B1678525) and triazine forms were synthesized and showed inhibitory effects on important human pathogens. nih.gov Compounds designated as 2a, 3c, and 4d in the study were particularly effective against the yeast Candida albicans, while compounds 5a and 3c were potent against the filamentous fungi Aspergillus fumigatus and Fusarium oxysporum. nih.gov

Another research effort focused on pyrrole-based enaminones as precursors for indolizines and pyrrolo[1,2-a]pyrazines. mdpi.com Many of these synthesized compounds were evaluated against six Candida species, including two multidrug-resistant strains, and demonstrated a more potent antifungal effect compared to reference drugs. mdpi.com The study suggested that attaching an N-alkyl group to the pyrrole ring can enhance the antifungal effect. mdpi.com

The pyrrole core is a key pharmacophore in the development of new agents against Mycobacterium tuberculosis. In one study, a derivative of 1H-pyrrole-2-carboxylate, specifically ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC), exhibited a minimum inhibitory concentration (MIC) of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv, a value comparable to the standard drug ethambutol. nih.gov

Furthermore, pyrrole-2-carboxamides have been designed as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for anti-TB drug development. nih.gov Structure-activity relationship studies revealed that specific substitutions on the pyrrole ring and carboxamide group significantly improved anti-TB activity, with many compounds showing potent effects (MIC < 0.016 μg/mL) and low cytotoxicity. nih.gov Another class, 1,5-diaryl-2-ethyl pyrrole derivatives, has also been identified as potent antimycobacterial agents. nih.gov

The antimicrobial effects of pyrrole derivatives are achieved through various mechanisms of action.

Enzyme Inhibition: Pyrrolamide derivatives have been optimized as inhibitors of the ATPase activity of DNA gyrase (GyrB), an essential enzyme for bacterial DNA replication. nih.gov Pyrrole-2-carboxamides have been identified as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), which is vital for the transport of mycolic acids, key components of the mycobacterial cell wall. nih.gov Docking analyses of certain antifungal pyrrole derivatives suggest they may inhibit yeast growth by interacting with the catalytic site of HMG-CoA reductase (HMGR) of Candida species. mdpi.com